Tris(4-methoxyphenyl)phosphine

Catalog No.
S703566
CAS No.
855-38-9
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-methoxyphenyl)phosphine

CAS Number

855-38-9

Product Name

Tris(4-methoxyphenyl)phosphine

IUPAC Name

tris(4-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3

InChI Key

UYUUAUOYLFIRJG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Organometallic Chemistry:

  • Ligand in Transition Metal Complexes: Tris(4-methoxyphenyl)phosphine acts as a ligand, donating electron density to metal centers in transition metal complexes. This donation of electrons influences the reactivity and stability of these complexes, making them valuable for various applications, including:
    • Activation of small molecules: These complexes can activate small molecules like hydrogen, carbon dioxide, and nitrogen, facilitating their participation in various chemical transformations .
    • Catalysis: They can act as catalysts for various organic reactions, such as hydrogenation, hydroformylation, and polymerization .

Homogeneous Catalysis:

  • Homogeneous catalysts: Tris(4-methoxyphenyl)phosphine finds application as a ligand in homogeneous catalysts. These catalysts are present in the same phase (usually liquid) as the reactants, offering several advantages, including:
    • High selectivity: The presence of the ligand allows for control over the reaction pathway, leading to the formation of desired products with high selectivity .
    • Mild reaction conditions: Homogeneous catalysts often enable reactions to proceed under milder conditions compared to traditional methods, making them more energy-efficient and environmentally friendly .

Tris(4-methoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C21H21O3P and a molecular weight of 352.37 g/mol. It appears as a solid at room temperature and is characterized by the presence of three methoxyphenyl groups attached to a central phosphorus atom. This compound is notable for its utility in various

  • Toxicity: Data on the specific toxicity of P(PhOMe)3 is limited. However, organophosphorus compounds can have a range of toxic effects, so it should be handled with care [].
  • Flammability: May be flammable; proper handling procedures for organic compounds are recommended [].
  • Reactivity: Air and moisture sensitive. Can react with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling P(PhOMe)3 [].
  • Follow proper disposal procedures for organic waste [].
, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines, facilitated by palladium catalysts.
  • Heck Reaction: It allows the formation of alkenes through the coupling of aryl halides with alkenes.
  • Hiyama Coupling: This reaction couples aryl halides with organosilicon compounds, utilizing palladium catalysts.
  • Negishi Coupling: Similar to Hiyama, this reaction involves the coupling of organozinc reagents with aryl halides.

These reactions highlight the compound's versatility as a ligand and its role in facilitating various coupling processes in organic chemistry .

While Tris(4-methoxyphenyl)phosphine is primarily recognized for its applications in synthetic chemistry, limited studies have explored its biological activity. Research indicates that phosphines can exhibit cytotoxic effects on certain cancer cell lines, although specific data on Tris(4-methoxyphenyl)phosphine remains sparse. Further investigation into its potential pharmacological properties could be beneficial .

The synthesis of Tris(4-methoxyphenyl)phosphine typically involves:

  • Phosphorylation of 4-Methoxyphenol: The reaction of phosphorus trichloride with 4-methoxyphenol can yield tris(4-methoxyphenyl)phosphine.
  • Reduction Reactions: Starting from corresponding phosphine oxides or chlorides, reduction processes can lead to the formation of this compound.

These methods illustrate the compound's accessibility for synthetic chemists .

Tris(4-methoxyphenyl)phosphine finds numerous applications in various fields:

  • Organic Synthesis: It serves as a crucial reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
  • Catalysis: The compound is often employed in studies related to catalysis, particularly in understanding the kinetics of reactions involving biphenyl epoxy resin curing .
  • Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials research.

Interaction studies involving Tris(4-methoxyphenyl)phosphine often focus on its role as a ligand in coordination chemistry. Research has demonstrated that it can stabilize metal complexes, influencing their reactivity and selectivity in catalysis. Additionally, studies on its interactions with various substrates provide insights into its mechanistic pathways during catalytic processes .

Tris(4-methoxyphenyl)phosphine has several structural analogs that share similar properties but differ in their functional groups or substituents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tris(phenyl)phosphineC18H15PLacks methoxy groups; used extensively in catalysis.
Tris(3-methylphenyl)phosphineC21H23PSimilar structure; methyl substitution affects reactivity.
Tris(2-naphthyl)phosphineC27H21PLarger aromatic system; used in niche synthetic applications.

The uniqueness of Tris(4-methoxyphenyl)phosphine lies in its methoxy substituents, which enhance solubility and reactivity compared to other phosphines, making it particularly effective in specific catalytic applications .

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

855-38-9

Wikipedia

Tris(4-methoxyphenyl)phosphine

General Manufacturing Information

Phosphine, tris(4-methoxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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